2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride

Lipophilicity Membrane permeability Drug-likeness

2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS 2094924-99-7) is a bicyclic diamine building block belonging to the octahydropyrrolo[3,4-c]pyrrole class, a scaffold recognized as an effective isosteric replacement for piperazine in medicinal chemistry. The compound features a fully saturated fused ring system with three methyl substituents at positions 2, 3a, and 6a, and is supplied as the dihydrochloride salt (C₉H₂₀Cl₂N₂, MW 227.18 g/mol).

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17
CAS No. 2094924-99-7
Cat. No. B2428553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride
CAS2094924-99-7
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17
Structural Identifiers
SMILESCC12CNCC1(CN(C2)C)C.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-8-4-10-5-9(8,2)7-11(3)6-8;;/h10H,4-7H2,1-3H3;2*1H
InChIKeyQVHQEEWQJFQXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride – Core Scaffold Profile for Procurement Decisions


2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS 2094924-99-7) is a bicyclic diamine building block belonging to the octahydropyrrolo[3,4-c]pyrrole class, a scaffold recognized as an effective isosteric replacement for piperazine in medicinal chemistry [1]. The compound features a fully saturated fused ring system with three methyl substituents at positions 2, 3a, and 6a, and is supplied as the dihydrochloride salt (C₉H₂₀Cl₂N₂, MW 227.18 g/mol) . The octahydropyrrolo[3,4-c]pyrrole scaffold has been employed in drug discovery programs targeting orexin receptors, mGlu1, and nicotinic acetylcholine receptors, underscoring its broad utility as a privileged scaffold [1][2].

Why 2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride Cannot Be Replaced by Generic Octahydropyrrolo[3,4-c]pyrrole Analogs


Although the octahydropyrrolo[3,4-c]pyrrole scaffold is shared across multiple catalog compounds, the specific 2,3a,6a-trimethyl substitution pattern and the dihydrochloride salt form confer distinct physicochemical properties that directly impact experimental outcomes. The trimethyl substitution alters lipophilicity (LogP), polar surface area (TPSA), and hydrogen-bonding capacity relative to the unsubstituted parent scaffold, influencing membrane permeability, solubility, and target-binding interactions . Furthermore, the dihydrochloride salt form provides enhanced aqueous solubility and handling characteristics compared to the free base . These differences mean that substituting a generic octahydropyrrolo[3,4-c]pyrrole analog in a synthetic route or biological assay without adjusting conditions can lead to altered reactivity, reduced yields, or inconsistent biological readouts.

Quantitative Differentiation Evidence for 2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride vs. Closest Analogs


LogP Increase of ~1.9 Units vs. Unsubstituted Parent Scaffold Enhances Lipophilicity

The target compound exhibits a computed LogP of 1.39, compared to -0.51 for the unsubstituted octahydropyrrolo[3,4-c]pyrrole parent scaffold (CAS 5840-00-6) . This represents an increase of approximately 1.9 LogP units.

Lipophilicity Membrane permeability Drug-likeness

Reduced Topological Polar Surface Area (TPSA) by ~36% vs. Parent Scaffold Improves Predicted BBB Permeability

The target compound has a computed TPSA of 15.27 Ų, compared to 24.06 Ų for the unsubstituted octahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS 165894-01-9) . This represents a ~36% reduction in polar surface area.

Polar surface area Blood-brain barrier CNS drug design

Reduced Hydrogen-Bond Donor Count (1 vs. 2) Relative to Parent Scaffold Favors Passive Membrane Diffusion

The target compound has 1 hydrogen-bond donor (HBD) compared to 2 for the unsubstituted octahydropyrrolo[3,4-c]pyrrole parent scaffold . The reduction from 2 to 1 HBD is a known favorable parameter in drug-likeness filters such as Lipinski's Rule of Five.

Hydrogen bonding Membrane permeability Drug design

Dihydrochloride Salt Form Provides Enhanced Aqueous Solubility and Handling vs. Free Base

The target compound is supplied as the dihydrochloride salt (C₉H₂₀Cl₂N₂, MW 227.18 g/mol), whereas the free base analog (CAS 1824531-71-6) has a molecular weight of 154.25 g/mol (C₉H₁₈N₂) . Salt formation typically enhances aqueous solubility by several orders of magnitude relative to the free base, a well-established principle in pharmaceutical sciences.

Salt form Aqueous solubility Handling

Octahydropyrrolo[3,4-c]pyrrole Scaffold Validated as Piperazine Isostere in Drug Discovery SAR Programs

The octahydropyrrolo[3,4-c]pyrrole scaffold has been explicitly employed as an isosteric replacement for piperazine in negative allosteric modulator programs targeting mGlu1 [1]. This scaffold replacement strategy has been validated across multiple therapeutic programs, including selective orexin-2 antagonists that progressed to clinical candidacy [2]. The 2,3a,6a-trimethyl substitution on this scaffold introduces steric bulk and increased lipophilicity that can further modulate target selectivity.

Scaffold hopping Piperazine replacement Drug discovery

Recommended Application Scenarios for 2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride Based on Evidence


CNS Drug Discovery: Scaffold-Hopping from Piperazine-Containing Leads

Medicinal chemistry teams seeking to replace a piperazine ring with a conformationally constrained, more lipophilic isostere should evaluate this compound. The octahydropyrrolo[3,4-c]pyrrole scaffold is a validated piperazine replacement in mGlu1 NAM and orexin-2 antagonist programs [1]. The trimethyl substitution further increases lipophilicity (ΔLogP ≈ +1.9 vs. parent scaffold) and reduces TPSA to 15.27 Ų, parameters consistent with improved CNS penetration [2].

Parallel Synthesis Library Construction Requiring Aqueous-Compatible Building Blocks

The dihydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating its use in parallel synthesis and high-throughput experimentation workflows where water-miscible reaction conditions are employed . The 0 rotatable bonds and rigid bicyclic framework make it suitable for fragment-based drug discovery (FBDD) libraries targeting protein-protein interactions.

Kinase or GPCR Modulator Programs Requiring Sterically Demanding Amine Cores

The three methyl groups at positions 2, 3a, and 6a introduce steric bulk that can influence binding pocket occupancy and selectivity. For programs targeting receptors where the octahydropyrrolo[3,4-c]pyrrole scaffold has demonstrated activity—including orexin receptors, mGlu1, and nicotinic acetylcholine receptors—this trimethyl variant offers a differentiated starting point for SAR exploration [1][2].

Quote Request

Request a Quote for 2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.